3-(4-formyl-1H-pyrazol-1-yl)propanoicacid
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Overview
Description
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound containing a pyrazole ring substituted with a formyl group at the 4-position and a propanoic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by functional group modifications. One common method involves the reaction of 4-formylpyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: 3-(4-carboxy-1H-pyrazol-1-yl)propanoic acid.
Reduction: 3-(4-hydroxymethyl-1H-pyrazol-1-yl)propanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-formyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions . The formyl group and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
3-(4-formyl-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to other pyrazole derivatives. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8N2O3 |
---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
3-(4-formylpyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C7H8N2O3/c10-5-6-3-8-9(4-6)2-1-7(11)12/h3-5H,1-2H2,(H,11,12) |
InChI Key |
GMROAXLUUTZXAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)C=O |
Origin of Product |
United States |
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